molecular formula C18H18N4O3S2 B1678233 Pritelivir CAS No. 348086-71-5

Pritelivir

Numéro de catalogue B1678233
Numéro CAS: 348086-71-5
Poids moléculaire: 402.5 g/mol
Clé InChI: IVZKZONQVYTCKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pritelivir is a direct-acting antiviral drug currently in Phase III clinical development for the treatment of herpes simplex virus infections (HSV). This is particularly important in immune-compromised patients . It is also known as AIC316 or BAY 57-1293 .


Synthesis Analysis

Starting with pritelivir, the authors replaced the critical pharmacophore by applying a new chemistry to remove the off-target activity against carbonic anhydrases and increase brain exposure . Pritelivir is about tenfold more potent than ACV in vitro. Pritelivir acts by inhibiting the single-stranded DNA-dependent ATPase activity of the helicase-primase complex .


Molecular Structure Analysis

The molecular formula of Pritelivir is C18H18N4O3S2. It has a molar mass of 402.49 g/mol . The InChI key is IVZKZONQVYTCKC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pritelivir is a member of the helicase-primase inhibitors (HPI), a novel class of direct-acting antiviral drugs acting specifically against HSV-1 and HSV-2 . It prevents the de novo synthesis of virus DNA through inhibition of the helicase-primase complex .


Physical And Chemical Properties Analysis

Pritelivir has a molecular weight of 402.5 g/mol. Its InChI Key is IVZKZONQVYTCKC-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Treatment of Acyclovir-Resistant HSV Infections

Pritelivir has shown promise in the treatment of acyclovir-resistant mucocutaneous herpes simplex virus (HSV) infections, particularly in immunocompromised patients. A pivotal clinical phase 3 trial, PRIOH-1, is designed to evaluate the efficacy and safety of orally administered pritelivir for this purpose .

Protection of Uninfected Cells

Unlike other antiviral treatments that require activation by viral enzymes, pritelivir can protect uninfected cells without such activation. This unique mechanism could potentially prevent the spread of the virus to new cells .

Systematic Research and Discovery

The discovery of pritelivir was the result of systematic research rather than accidental discovery. This highlights its potential as a carefully designed antiviral agent with specific targets in mind .

Oral Tablet Formulation

AiCuris is developing pritelivir as an oral tablet for the treatment of acyclovir-resistant mucocutaneous HSV infections, which could offer a convenient form of administration for patients .

Clinical Trials and Safety Profile

Pritelivir has undergone randomized, open-label, multi-center comparative trials to assess its efficacy and safety in immunocompromised subjects with acyclovir-resistant or susceptible mucocutaneous HSV infection .

Mécanisme D'action

Target of Action

Pritelivir, also known as AIC316 or BAY 57-1293, is a direct-acting antiviral drug that primarily targets the helicase-primase complex of the herpes simplex virus (HSV) . This complex plays a crucial role in the replication of the virus.

Mode of Action

Pritelivir belongs to a novel class of antiviral drugs known as helicase-primase inhibitors (HPI) . Unlike other antiviral agents that target the viral DNA polymerase, pritelivir inhibits the helicase-primase complex, preventing the de novo synthesis of viral DNA . This unique mode of action allows pritelivir to protect uninfected cells while thwarting virus replication in infected cells .

Biochemical Pathways

Pritelivir’s action against both HSV-1 and HSV-2, which cause labial and genital herpes respectively, is significant . . By inhibiting the helicase-primase complex, pritelivir disrupts the viral DNA replication process, thereby preventing the spread of the virus.

Pharmacokinetics

Pritelivir exhibits linear pharmacokinetics up to 480 mg following single and up to 400 mg following multiple once-daily doses . The half-life of pritelivir ranges from 52 to 83 hours, and steady-state is reached between 8 and 13 days . The absolute bioavailability of pritelivir is 72% under fasted conditions . Following a fatty diet, pritelivir’s time to maximum concentration is delayed by 1.5 hours, and its maximum plasma concentration and area under the plasma concentration-time curve are 33% and 16% higher, respectively .

Result of Action

Pritelivir has shown strong clinical efficacy in phase 2 trials, particularly in terms of healing cutaneous lesions within 28 days of treatment . It has also demonstrated a favorable safety and tolerability profile . The drug has been found to significantly reduce the percentage of genital swabs with HSV detected over 28 days compared to valacyclovir .

Action Environment

Pritelivir is being developed for the treatment of immunocompromised patients whose HSV infections have become resistant to acyclovir . The development of pritelivir is particularly important as current therapies for these patients can lead to severe side effects, including renal failure .

Propriétés

IUPAC Name

N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZKZONQVYTCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188344
Record name Pritelivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pritelivir

CAS RN

348086-71-5
Record name N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348086-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pritelivir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pritelivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pritelivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRITELIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

300 mg (1.41 mmol) of [4-(2-pyridyl)phenyl]acetic acid and 190 mg (1.41 mmol) of 1-hydroxy-1H-benzotriazole hydrate are introduced into 4 ml of dimethylformamide at room temperature. 307 mg (1.48 mmol) of 2-methylamino-4-methyl-1,3-thiazole-5-sulfonamide and 284 mg (1.48 mmol) of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride are added, and the mixture is stirred at room temperature for 18 h. The solvent is then removed in vacuo, the residue is taken up in toluene, and the solvent is again removed in vacuo. The residue is stirred with 15 ml of water and 3 ml of methanol and then filtered off, and the filtrate is back-extracted with 20 ml of dichloromethane. Solid and dichloromethane phase are combined, and the solvent is removed in vacuo. The compound of Example 38 is obtained in the form of a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
284 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

At room temperature, 300 mg (1.41 mmol) of [4-(2-pyridinyl)phenyl]acetic acid and 190 mg (1.41 mmol) of 1-hydroxy-1H-benzotriazole hydrate are initially charged in 4 ml of dimethylformamide. 307 mg (1.48 mmol) of 2-methylaminomethyl-1,3-thiazole-5-sulphonamide and 284 mg (1.48 mmol) of N′-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride are added, and the mixture is stirred at room temperature for 18 h. The solvent is then removed under reduced pressure, the residue is taken up in toluene and the solvent is once more removed under reduced pressure. The residue is stirred with 15 ml of water and 3 ml of methanol and then filtered off, and the filtrate is re-extracted with 20 ml of dichloromethane. Solid and dichloromethane phase are combined and the solvent is removed under reduced pressure. This gives the compound of Example 38 in the form of a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
2-methylaminomethyl-1,3-thiazole-5-sulphonamide
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
284 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pritelivir
Reactant of Route 2
Reactant of Route 2
Pritelivir
Reactant of Route 3
Pritelivir
Reactant of Route 4
Reactant of Route 4
Pritelivir
Reactant of Route 5
Reactant of Route 5
Pritelivir
Reactant of Route 6
Pritelivir

Q & A

Q1: What is the mechanism of action of Pritelivir against HSV?

A1: Unlike nucleoside analogues that target viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex. [, , ] This prevents the de novo synthesis of viral DNA, effectively blocking viral replication. []

Q2: Does Pritelivir impact uninfected cells?

A2: Pritelivir does not require activation by viral thymidine kinase, which confers its selectivity for infected cells, sparing uninfected cells. []

Q3: How does Pritelivir's mode of action translate to clinical benefits?

A3: By directly inhibiting viral replication in epithelial cells, Pritelivir reduces viral shedding. [] Mathematical models suggest it also indirectly limits the spread of HSV from neurons to keratinocytes and between mucosal sites. []

Q4: What is the molecular formula and weight of Pritelivir?

A4: While this document focuses on summarizing research findings rather than providing detailed chemical information, resources like PubChem or DrugBank can provide such data.

Q5: How have mathematical models been used to study Pritelivir?

A5: Researchers have developed mathematical models integrating pharmacokinetic, pharmacodynamic, and viral pathogenesis data to simulate Pritelivir's activity. These models successfully recapitulated viral shedding patterns observed in a Phase 2 clinical trial, highlighting the model's predictive power. []

Q6: Are there structural analogues of Pritelivir with similar activity?

A6: Yes, a series of thiazolylsulfonamide congeners structurally related to Pritelivir have been synthesized and investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. [] Notably, Pritelivir itself exhibits inhibitory action against some hCAs, potentially impacting its pharmacokinetic properties by facilitating its transport throughout the body while bound to blood CA I and II. []

Q7: What is known about the formulation strategies for Pritelivir?

A7: Different solid forms of Pritelivir have been explored to optimize its route of administration for both systemic and topical applications. []

Q8: What is the pharmacokinetic profile of Pritelivir?

A8: Pritelivir demonstrates favorable pharmacokinetics with a long half-life ranging from 52 to 83 hours, achieving steady-state concentrations between 8 and 13 days. [] Its absolute bioavailability is approximately 72% under fasted conditions. []

Q9: How does food intake affect Pritelivir's pharmacokinetics?

A9: A high-fat meal delays Pritelivir's time to maximum concentration by 1.5 hours and increases both its maximum plasma concentration and area under the curve. []

Q10: What are the primary metabolic pathways of Pritelivir?

A10: Pritelivir primarily undergoes amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA). [] These metabolites, along with PPA-acyl glucuronide, represent the major drug-related components found in plasma. []

Q11: How is Pritelivir eliminated from the body?

A11: The majority of Pritelivir and its metabolites are eliminated through renal excretion (approximately 75-77%), with the remaining portion excreted in feces. []

Q12: What is the in vitro activity of Pritelivir against HSV?

A12: Pritelivir demonstrates potent antiviral activity against both HSV-1 and HSV-2 in vitro, surpassing the efficacy of currently used nucleoside analogues. []

Q13: Has Pritelivir been tested in animal models of HSV infection?

A13: Yes, studies in a murine model of HSV-1 infection showed that Pritelivir effectively suppressed signs of infection at a dosage of 10 mg/kg/day for 4 days, with plasma concentrations exceeding the in vitro EC90 for most of the dosing interval. [] Interestingly, even a suboptimal 8-hour exposure to Pritelivir, achieved with a higher dose (60 mg/kg/day) and longer duration (8 days), successfully treated mice infected with a Pritelivir-resistant HSV-1 strain. []

Q14: What is the clinical efficacy of Pritelivir against HSV-2?

A14: In a Phase 2 clinical trial involving HSV-2-infected individuals, Pritelivir significantly reduced both the rate of genital HSV shedding and the number of days with lesions in a dose-dependent manner. [] The 75 mg daily and 400 mg weekly doses demonstrated the highest efficacy in reducing viral shedding and lesion rates compared to placebo. []

Q15: How does Pritelivir compare to Valacyclovir in treating HSV-2?

A15: A randomized clinical trial comparing Pritelivir (100 mg daily) to Valacyclovir (500 mg daily) in individuals with frequent genital HSV-2 recurrences found that Pritelivir resulted in a significantly lower percentage of positive HSV swabs over a 28-day treatment period. [] Pritelivir also showed a trend towards reducing the frequency of genital lesions, although the difference was not statistically significant. []

Q16: Does Pritelivir show cross-resistance with other antiviral agents?

A16: Pritelivir, being a helicase-primase inhibitor, acts through a distinct mechanism from nucleoside analogues like Acyclovir. Therefore, it retains activity against Acyclovir-resistant HSV strains. [, , ] This makes Pritelivir a potential therapeutic option for managing infections refractory to conventional treatments. [, , ]

Q17: What is the safety profile of Pritelivir?

A17: In Phase 1 clinical trials, Pritelivir was deemed safe and well-tolerated in healthy volunteers at doses up to 600 mg as a single dose and up to 200 mg once daily for multiple doses. [] In the Phase 2 trial comparing Pritelivir to Valacyclovir, the incidence of treatment-emergent adverse events was comparable between the two groups. []

Q18: Can HSV genital shedding be considered a surrogate marker for clinical outcomes?

A18: Studies analyzing HSV DNA detection in self-collected genital swabs via PCR suggest that HSV shedding rates strongly correlate with lesion rates. [] Further analysis of clinical trial data revealed that a substantial portion (40-82%) of the observed reduction in genital herpes recurrences with antiviral treatment could be attributed to the treatment's effect on reducing viral shedding. []

Q19: What analytical techniques are used to quantify Pritelivir?

A19: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to quantify Pritelivir in biological samples. [] This method has been validated and proven reliable for determining Pritelivir concentrations in complex matrices like human placental perfusion medium. []

Q20: What are other potential treatment options for acyclovir-resistant HSV infections?

A20: Besides Pritelivir, other potential treatment options for acyclovir-resistant HSV infections include:

  • Foscarnet: Frequently used as a second-line agent, but intravenous administration and potential for renal toxicity limit its use. [, ]
  • Cidofovir: Another option for acyclovir-resistant cases, but it also requires intravenous administration and carries a risk of nephrotoxicity. [, ]
  • Topical agents: Trifluridine and imiquimod are potential alternatives for localized mucocutaneous infections. []
  • Amenamevir: Another helicase-primase inhibitor with demonstrated efficacy against HSV and VZV, currently approved in Japan for herpes zoster. [, ]

Q21: How has the treatment landscape for HSV infections evolved?

A21: The introduction of Acyclovir in the early 1980s revolutionized HSV treatment. [] While Acyclovir and its prodrug Valacyclovir remain cornerstones of therapy, limitations such as resistance development, a narrow therapeutic window, and limited impact on recurrence frequency spurred the development of novel agents. [, ] Pritelivir, with its distinct mechanism of action targeting the viral helicase-primase complex, represents a significant advancement in addressing these limitations, particularly in managing acyclovir-resistant HSV infections. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.